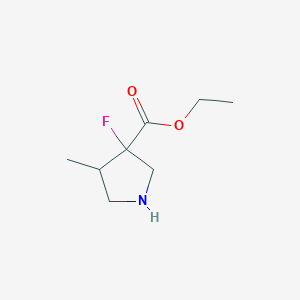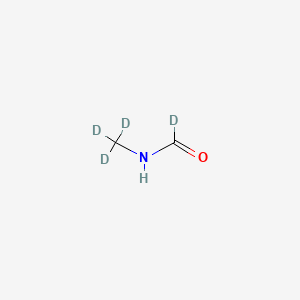![molecular formula C17H26N2O2 B12315263 tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)
tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C17H26N2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies and help elucidate the mechanisms of action of various biological processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases, including neurological disorders and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate
- tert-Butyl (2-methoxypyridin-3-yl)methylcarbamate
Comparison: While these compounds share structural similarities with tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate, they differ in their specific functional groups and overall molecular architectureFor example, the presence of different substituents on the piperidine ring can influence the compound’s binding affinity to biological targets and its overall pharmacokinetic properties .
Propriétés
Formule moléculaire |
C17H26N2O2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-14-10-7-11-18-15(14)13-8-5-4-6-9-13/h4-6,8-9,14-15,18H,7,10-12H2,1-3H3,(H,19,20) |
Clé InChI |
DDEOZOPWFGVBFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCCNC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate](/img/structure/B12315229.png)
![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)

![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)



![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)
